[(10R,13S,17R)-2,2,4,6,6,10-hexadeuterio-13-ethyl-17-ethynyl-3-hydroxyimino-7,8,9,11,12,14,15,16-octahydro-1H-cyclopenta[a]phenanthren-17-yl] acetate
Overview
Description
Norgestimate-d6 is intended for use as an internal standard for the quantification of norgestimate by GC- or LC-MS. Norgestimate is a progestin and a prodrug form of norelgestromin and levonorgestrel. It binds to progestin receptors (mean IC50 = 3.48 nM for rabbit uterine receptors) and is selective for progestin over androgen receptors (mean IC50 = 764 nM for rat prostatic receptors) in radioligand binding assays. Norgestimate maintains pregnancy in ovariectomized female rats in a dose-dependent manner. It inhibits ovulation in 100% of female rats when administered at a dose of 0.5 mg/kg. Norgestimate (2 mg/kg) completely inhibits estrone-induced vaginal cornification in ovariectomized female rats, indicating antiestrogenic activity. Formulations containing norgestimate in combination with ethinyl estradiol have been used as oral contraceptives and in the treatment of acne vulgaris.
Norgestimate-2,2,4,6,6,10-D6 is a labelled analogue of Norgestimate. Norgestimate is a form of progesterone used with estradiol to treat the symptoms of menopause.
Scientific Research Applications
Synthesis and Derivatives Research has been conducted on synthesizing related compounds and their derivatives. For example, Shaheen et al. (2014) explored the synthesis of tin derivatives of similar compounds, analyzing their antimicrobial and antitumor activities (Shaheen, Ali, Rosario, & Shah, 2014). This demonstrates the potential biomedical applications of these compounds.
Biomedical Applications The compound and its derivatives have been investigated for various biomedical applications. Skariyachan et al. (2011) conducted computer-aided screening of herbal therapeutics against MRSA infections using similar compounds, highlighting their potential as therapeutic agents (Skariyachan, Krishnan, Siddapa, Salian, Bora, & Sebastian, 2011). Such studies are crucial for developing new drugs and treatments.
Chemical and Biological Characterization Further research into the compound's chemical and biological properties is essential. Studies like that of Coombs (1969), which investigated the oxidation of similar compounds, provide valuable information on their reactivity and potential biological activity (Coombs, 1969). This research can lead to the discovery of new drugs and therapeutic agents.
properties
IUPAC Name |
[(10R,13S,17R)-2,2,4,6,6,10-hexadeuterio-13-ethyl-17-ethynyl-3-hydroxyimino-7,8,9,11,12,14,15,16-octahydro-1H-cyclopenta[a]phenanthren-17-yl] acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H31NO3/c1-4-22-12-10-19-18-9-7-17(24-26)14-16(18)6-8-20(19)21(22)11-13-23(22,5-2)27-15(3)25/h2,14,18-21,26H,4,6-13H2,1,3H3/t18-,19?,20?,21?,22-,23-/m0/s1/i6D2,7D2,14D,18D | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KIQQMECNKUGGKA-FZWYQJHKSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC12CCC3C(C1CCC2(C#C)OC(=O)C)CCC4=CC(=NO)CCC34 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C2[C@](CC(C1=NO)([2H])[2H])(C3CC[C@]4(C(C3CC2([2H])[2H])CC[C@]4(C#C)OC(=O)C)CC)[2H] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H31NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
[(10R,13S,17R)-2,2,4,6,6,10-hexadeuterio-13-ethyl-17-ethynyl-3-hydroxyimino-7,8,9,11,12,14,15,16-octahydro-1H-cyclopenta[a]phenanthren-17-yl] acetate |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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